molecular formula C11H15ClN2 B14538705 N'-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide CAS No. 62268-10-4

N'-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide

Cat. No.: B14538705
CAS No.: 62268-10-4
M. Wt: 210.70 g/mol
InChI Key: BXVLYUWMGHOQMM-UHFFFAOYSA-N
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Description

N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a dimethylmethanimidamide functional group

Properties

CAS No.

62268-10-4

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

N'-(4-chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H15ClN2/c1-4-9-7-10(12)5-6-11(9)13-8-14(2)3/h5-8H,4H2,1-3H3

InChI Key

BXVLYUWMGHOQMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)N=CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-2-ethylphenylamine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-ethylphenylamine
  • N,N-Dimethylformamide
  • 4-Chloro-2-methylphenoxyacetic acid

Uniqueness

N’-(4-Chloro-2-ethylphenyl)-N,N-dimethylmethanimidamide is unique due to its specific functional groups and structural features. The presence of both chloro and ethyl groups on the phenyl ring, along with the dimethylmethanimidamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

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